![molecular formula C10H9O4S- B14292798 2-[(2-Sulfanylethoxy)carbonyl]benzoate CAS No. 128338-14-7](/img/structure/B14292798.png)
2-[(2-Sulfanylethoxy)carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Sulfanylethoxy)carbonyl]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzene ring which bears a carboxylate group. The compound is characterized by the presence of a sulfanylethoxy group attached to the benzoate structure, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-[(2-Sulfanylethoxy)carbonyl]benzoate typically involves the reaction of 2-mercaptoethanol with methyl 2-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic attack of the thiol group on the carbonyl carbon, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(2-Sulfanylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Sulfanylethoxy)carbonyl]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-Sulfanylethoxy)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoate moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-[(2-Sulfanylethoxy)carbonyl]benzoate include other benzoate derivatives with different substituents, such as:
- Methyl 2-formylbenzoate
- 2-Mercaptoethanol
- 2-[(2-Hydroxyethoxy)carbonyl]benzoate These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the sulfanylethoxy group in this compound imparts unique reactivity, particularly in oxidation and reduction reactions, making it distinct from its analogs.
Properties
CAS No. |
128338-14-7 |
|---|---|
Molecular Formula |
C10H9O4S- |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(2-sulfanylethoxycarbonyl)benzoate |
InChI |
InChI=1S/C10H10O4S/c11-9(12)7-3-1-2-4-8(7)10(13)14-5-6-15/h1-4,15H,5-6H2,(H,11,12)/p-1 |
InChI Key |
DGRYACMEOQDLGP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


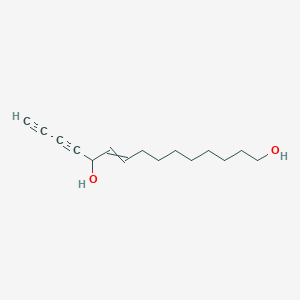
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)
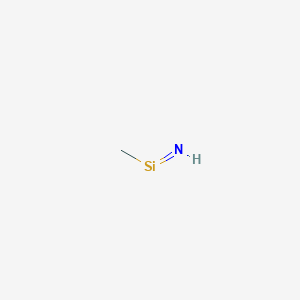
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
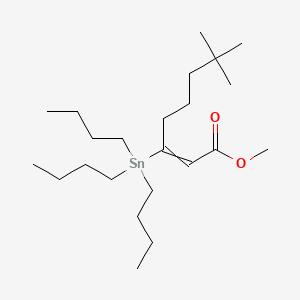
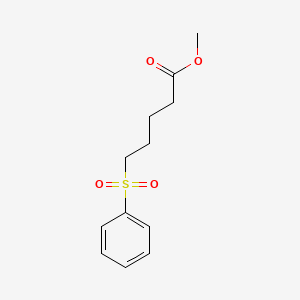
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
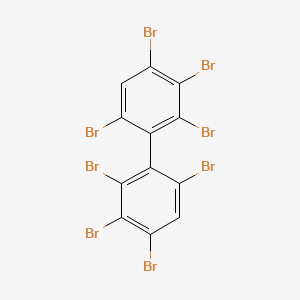
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
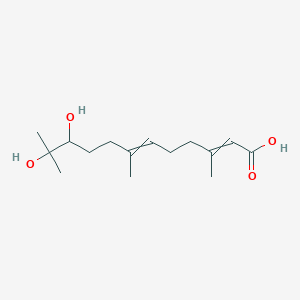
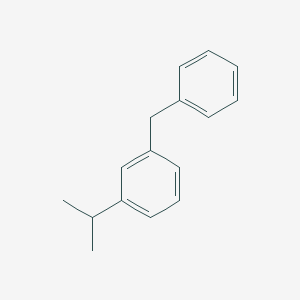
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)
